2-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)azepane
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Overview
Description
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the cyclopropyl and methyl groups further enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired azepane ring.
Industrial production methods may involve continuous-flow synthesis, which offers advantages such as higher yields, better control over reaction conditions, and improved safety. This method allows for the efficient and sustainable production of the compound on a larger scale.
Chemical Reactions Analysis
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
In biology and medicine, the compound is studied for its potential pharmacological properties. Triazole-containing compounds are known for their antimicrobial, antifungal, and anticancer activities. Researchers are investigating the compound’s ability to interact with biological targets and its potential as a therapeutic agent.
In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical structure allows for the creation of materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane can be compared with other similar compounds, such as 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid and 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole. These compounds share the triazole ring structure but differ in their substituents and overall chemical properties.
The uniqueness of this compound lies in its combination of the azepane ring and the triazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H20N4 |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)azepane |
InChI |
InChI=1S/C12H20N4/c1-16-12(10-5-3-2-4-8-13-10)14-11(15-16)9-6-7-9/h9-10,13H,2-8H2,1H3 |
InChI Key |
UHRVWONIFVCOOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)C3CCCCCN3 |
Origin of Product |
United States |
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